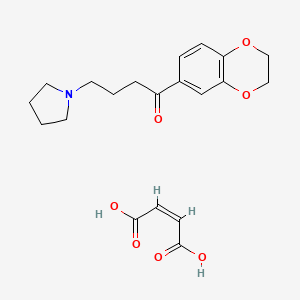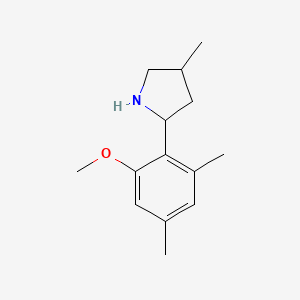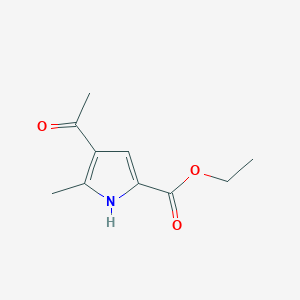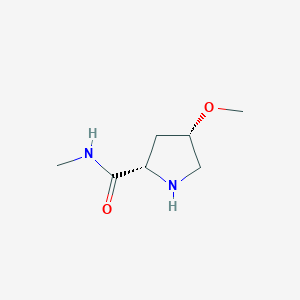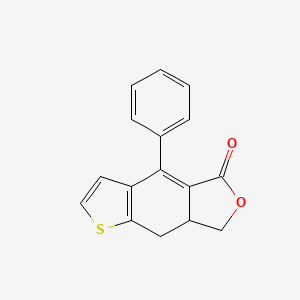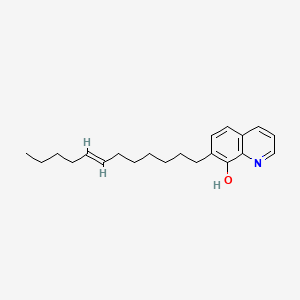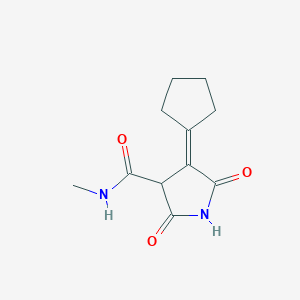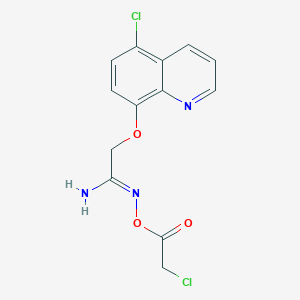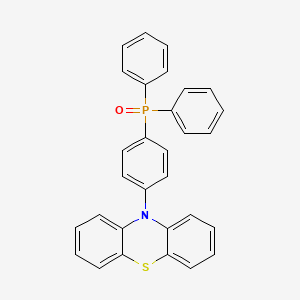
(4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide is a complex organic compound that features a phenothiazine moiety linked to a diphenylphosphine oxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide typically involves the reaction of 4-(10H-phenothiazin-10-yl)phenyl bromide with diphenylphosphine oxide under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding phenothiazine derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its phenothiazine moiety is known for its biological activity, which can be harnessed for therapeutic purposes .
Industry
In the industrial sector, this compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to participate in various chemical reactions makes it a versatile intermediate in the synthesis of functional materials .
Wirkmechanismus
The mechanism of action of (4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide involves its interaction with molecular targets through its phenothiazine moiety. This moiety can intercalate with DNA, inhibit enzymes, or interact with cellular receptors, leading to various biological effects. The diphenylphosphine oxide group can also participate in coordination chemistry, forming complexes with metal ions that can influence the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile, 4-(10H-phenothiazin-10-yl): Similar in structure but lacks the diphenylphosphine oxide group.
2,5-Bis(4-(10H-phenothiazin-10-yl)phenyl)-1,3,4-oxadiazole: Contains two phenothiazine moieties and an oxadiazole ring[][10].
Uniqueness
(4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide is unique due to the presence of both the phenothiazine and diphenylphosphine oxide groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .
Eigenschaften
Molekularformel |
C30H22NOPS |
|---|---|
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
10-(4-diphenylphosphorylphenyl)phenothiazine |
InChI |
InChI=1S/C30H22NOPS/c32-33(24-11-3-1-4-12-24,25-13-5-2-6-14-25)26-21-19-23(20-22-26)31-27-15-7-9-17-29(27)34-30-18-10-8-16-28(30)31/h1-22H |
InChI-Schlüssel |
MCBJOXCZZLHRGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)

![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)
